
2-Nitropropane
Overview
Description
2-Nitropropane (2-NP; C₃H₇NO₂) is a secondary nitroalkane with a molecular weight of 89.09 g/mol. It is a colorless, flammable liquid with mild solubility in water (1.7% w/w at 25°C) . Its primary industrial applications include use as a solvent in inks, adhesives, paints, and coatings, as well as a chemical intermediate in explosives and pharmaceuticals . Notably, 2-NP is classified by IARC as Group 2B ("possibly carcinogenic to humans") due to its hepatocarcinogenicity in rats, linked to oxidative DNA damage and formation of mutagenic adducts like 8-hydroxyguanine .
Preparation Methods
2-Nitropropane is produced through the high-temperature vapor-phase nitration of propane. This process typically results in the formation of impurities, including 1-nitropropane . Another method of production involves capturing this compound as a volatile by-product during Leonard’s ring-closure hydantoin preparation .
Industrial Production Methods:
High-Temperature Vapor-Phase Nitration: Propane is subjected to high temperatures in the presence of nitric acid, leading to the formation of this compound along with other nitroalkanes.
By-Product Capture: During the synthesis of hydantoin via Leonard’s ring-closure method, this compound can be captured as a by-product.
Chemical Reactions Analysis
2-Nitropropane undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation:
- This compound can be oxidized to form nitroalkenes and other oxidized products. Common oxidizing agents include potassium permanganate and hydrogen peroxide .
Reduction:
- Reduction of this compound typically yields amines. This reaction can be carried out using reducing agents such as lithium aluminum hydride or catalytic hydrogenation .
Substitution:
- This compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups. Common reagents for these reactions include halides and other nucleophiles .
Major Products:
Scientific Research Applications
Industrial Solvent
Primary Uses:
- Inks and Coatings: 2-Nitropropane is predominantly used as a solvent in the formulation of vinyl inks, which are essential for printing processes such as flexography and photogravure. It enhances the drying time and improves pigment dispersion in inks and coatings .
- Adhesives and Varnishes: It serves as a solvent in adhesives, varnishes, and various polymer formulations, ensuring better flow characteristics and complete solvent release .
Performance Characteristics:
- Solvent Properties: this compound effectively dissolves a wide range of resins, including epoxy, polyurethane, and phenolic resins, making it versatile for different applications in coatings and adhesives .
- Chemical Stability: Its stability under various conditions allows it to be used in diverse formulations without significant degradation.
Chemical Intermediate
Synthesis of Derivatives:
- This compound acts as an intermediate in the synthesis of several important chemicals. It is involved in producing propane derivatives like 2-nitro-2-methyl-1-propanol and pharmaceuticals such as phentermine and teclozan .
- Oxidation Processes: It serves as an oxidant in chemical reactions, notably in the Hass–Bender oxidation process .
Research Applications
Toxicological Studies:
- Research has shown that exposure to this compound can lead to significant biological effects, including genotoxicity. Studies indicate that it can induce DNA damage and liver toxicity in laboratory animals . This makes it a subject of interest for toxicology studies aimed at understanding its carcinogenic potential.
- In experimental setups, inhalation studies have demonstrated that prolonged exposure can lead to liver damage characterized by elevated hepatic enzyme levels, indicating hepatotoxicity .
Case Studies:
- A notable study involved exposing Sprague-Dawley rats to varying concentrations of this compound over extended periods. Results indicated a linear increase in preneoplastic lesions correlating with exposure levels, highlighting its potential as a carcinogen .
- Another study assessed the oxidative stress induced by this compound, revealing increased levels of lipid peroxidation markers in treated animals but not leading to increased serum enzyme levels indicative of liver damage .
Environmental and Safety Considerations
Health Risks:
- While this compound has beneficial applications, it poses health risks upon exposure. Acute inhalation can cause severe liver and kidney damage, alongside symptoms like nausea and headaches . Chronic exposure has been linked to more severe health outcomes, including carcinogenic effects confirmed in laboratory settings .
Regulatory Status:
Mechanism of Action
The mechanism of action of 2-Nitropropane involves its conversion to mutagenic metabolites by human sulfotransferase 1A1 (SULT1A1) . This enzyme catalyzes the transfer of a sulfonate group to this compound, leading to the formation of reactive intermediates that can interact with cellular components, potentially causing mutagenic effects .
Comparison with Similar Compounds
Structural and Functional Analogues
Primary Nitroalkanes
- 1-Nitropropane (1-NP): A primary nitroalkane (CH₃CH₂CH₂NO₂). Unlike 2-NP, it lacks hepatocarcinogenicity in animal models. This difference is attributed to its faster reprotonation rate (20× higher than 2-NP), which reduces the stability of its nitronate anion, a key intermediate in genotoxicity .
- Nitroethane (C₂H₅NO₂): A smaller primary nitroalkane used as a solvent and fuel additive. It exhibits lower toxicity (ACGIH TLV: 100 ppm) compared to 2-NP (TLV: 10 ppm) .
Tertiary Nitroalkanes
- 2-Methyl-2-nitropropane: A tertiary nitroalkane structurally similar to 2-NP but with an additional methyl group.
Nitro Alcohols
- 2-Nitro-1-propanol (HOCH₂CH(NO₂)CH₃): Contains a hydroxyl group, altering its solubility and toxicity profile. Its occupational exposure limit (OEL) is 0.8 ppm, lower than 2-NP, due to enhanced hepatotoxicity from metabolic activation .
Toxicity and Carcinogenicity
Key Findings :
- The nitronate anion of 2-NP is critical for genotoxicity, as shown by its mutagenicity in S. typhimurium TA100 and role in aryl sulfotransferase-mediated DNA amination .
Enzymatic Oxidation Pathways
2-NP is metabolized by flavin-dependent This compound dioxygenase (NPDO) , which oxidizes it to acetone and nitrite. Key comparisons with other enzymes:
Key Differences :
Industrial and Regulatory Considerations
Regulatory Notes:
Biological Activity
2-Nitropropane (C3H7NO2) is an organic compound that has garnered attention for its biological activity, particularly in toxicology and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, including mutagenicity, carcinogenicity, and metabolic pathways.
This compound exists in equilibrium with its tautomer, propane-2-nitronic acid, which is present as the anion propane-2-nitronate in physiological media. The metabolism of this compound primarily occurs through cytochrome P450-dependent reactions, leading to the release of nitrite and the formation of acetone. Studies indicate that the oxidative denitrification of propane-2-nitronate is significantly more extensive than that of this compound itself .
Mutagenicity and Genotoxicity
Numerous studies have demonstrated the mutagenic potential of this compound:
- In Vitro Studies : this compound has been shown to induce unscheduled DNA synthesis in rat and mouse liver cells without requiring an exogenous metabolic system. It also caused gene mutations in Chinese hamster cells and rat hepatoma cells .
- In Vivo Studies : In Fischer 344 rats treated with varying doses of this compound, significant increases in hepatic DNA synthesis were observed at higher doses, alongside moderate signs of hepatotoxicity. Notably, oxidative damage to DNA was evident, with increased levels of 8-hydroxydeoxyguanine detected .
Carcinogenicity
The carcinogenic potential of this compound has been evaluated through inhalation studies in rats. In one experiment, exposure to this compound resulted in hepatocellular carcinomas. The incidence of preneoplastic lesions increased linearly with exposure concentration, indicating its initiating activity in two-stage carcinogenesis models .
Table 1: Summary of Key Studies on this compound
Study Reference | Study Type | Findings |
---|---|---|
Denk et al. (1990) | Inhalation study | Induced preneoplastic lesions in rats |
Fiala et al. (1991) | Dose-response study | Increased hepatic DNA synthesis; signs of cholestasis |
Haas-Jobelius et al. (1992) | Toxicological study | No increase in lipid peroxidation; enhanced hepatic glutathione |
OECD (2004) | Genotoxicity study | Increased frequency of mutations in treated mice |
The biological activity of this compound can be attributed to several mechanisms:
- DNA Damage : The compound induces various forms of DNA damage, including strand breaks and modifications such as 8-hydroxydeoxyguanosine, which are indicative of oxidative stress .
- Mutagenic Effects : The mutagenicity observed in bacterial models suggests that this compound can interact directly with genetic material, leading to mutations even without metabolic activation .
Q & A
Basic Research Questions
Q. What are the primary safety protocols for handling 2-nitropropane in laboratory settings?
- Answer : 2-NP requires strict handling due to flammability (flash point: 28°C) and reactivity with oxidizers, acids, and bases. Key protocols include:
- Use explosion-proof equipment and grounded metal containers .
- Avoid skin contact; wash thoroughly post-exposure. Use PPE (gloves, goggles, respirators) .
- Store in cool, ventilated areas away from incompatible materials like chlorosulfonic acid or amines .
Q. What analytical methods are recommended for detecting 2-NP in biological samples?
- Answer : Gas chromatography (GC) paired with mass spectrometry (MS) is widely used. NIOSH Method 272-1 validates 2-NP detection in air samples, while isotopic labeling (e.g., deuterated 2-NP, this compound-1,1,1,3,3,3-d6) enhances precision in metabolic studies .
Q. How does 2-NP’s solubility in water impact experimental design?
- Answer : 2-NP is partially miscible in water (see Table 1). Solubility decreases with temperature, necessitating phase-separation studies for environmental fate analyses. Use binary phase diagrams (e.g., Stephenson’s mutual solubility data) to model partitioning behavior .
Table 1 : Solubility of this compound (1) in Water (2)
Temperature (K) | Mass Fraction (w1 × 10²) | Mole Fraction (x1) |
---|---|---|
273 | 1.2 | 0.004 |
293 | 0.8 | 0.003 |
311 | 0.5 | 0.002 |
Source: IUPAC-NIST Solubility Database |
Advanced Research Questions
Q. What mechanisms underlie 2-NP’s carcinogenicity in rats, and how translatable are these findings to humans?
- Answer : 2-NP metabolites (e.g., N-isopropylhydroxylamine) induce DNA strand breaks via free radical generation, particularly in hepatic tissues. However, human extrapolation is limited due to metabolic differences and insufficient epidemiological data. Prioritize in vitro models using human hepatocytes to assess oxidative DNA damage .
Q. How can contradictory toxicity data between acute and chronic 2-NP exposure be resolved?
- Answer : Acute studies focus on hepatotoxicity (e.g., ALT elevation), while chronic exposure in rats shows hepatocellular carcinoma. Discrepancies arise from dose-dependent metabolic saturation. Use physiologically based pharmacokinetic (PBPK) modeling to reconcile these outcomes, incorporating species-specific metabolic rates .
Q. What experimental strategies mitigate 2-NP’s instability during long-term studies?
- Answer : Stabilize 2-NP by:
- Storing under inert gas (argon/nitrogen) to prevent oxidation .
- Avoiding metal catalysts (e.g., copper) that accelerate decomposition .
- Using deuterated analogs to track degradation products in kinetic studies .
Q. How do 2-NP’s interactions with industrial co-solvents influence its toxicokinetics?
- Answer : Co-solvents like acetone or ethanol enhance 2-NP’s absorption via skin and lungs. Design binary/ternary mixture studies to quantify partition coefficients (log P) and metabolic synergy. For example, 2-NP + ethanol increases CYP2E1 activity, amplifying metabolite toxicity .
Q. Methodological Challenges & Innovations
Q. What in vitro models best replicate 2-NP’s metabolic activation?
- Answer : Primary rat hepatocytes or HepG2 cells transfected with human CYP2E1 effectively mimic metabolic conversion to genotoxic intermediates. Supplement with glutathione depletion protocols to exacerbate oxidative stress responses .
Q. How can computational tools address gaps in 2-NP’s regulatory toxicology data?
- Answer : Apply QSAR models to predict untested endpoints (e.g., endocrine disruption). Leverage ToxCast/Tox21 high-throughput screening data to prioritize in vivo assays. Validate predictions using ToxLine and PubMed datasets .
Q. What techniques validate 2-NP’s environmental persistence in field studies?
- Answer : Use stable isotope probing (SIP) with ¹³C-labeled 2-NP to track biodegradation in soil/water. Pair with metagenomics to identify microbial consortia involved in nitroreductase activity .
Q. Controversies & Research Gaps
Q. Why are human epidemiological studies on 2-NP carcinogenicity lacking despite rodent data?
- Answer : Occupational studies (e.g., IMC Corporation cohort) are confounded by mixed solvent exposures. Future studies should employ biomonitoring (e.g., urinary nitroalkane metabolites) and adjust for co-exposures using multivariate regression .
Q. How reliable are current TLVs for 2-NP given interspecies metabolic differences?
Properties
IUPAC Name |
2-nitropropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-3(2)4(5)6/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLBSLMDCBOPQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2, Array | |
Record name | 2-NITROPROPANE | |
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DSSTOX Substance ID |
DTXSID6020981 | |
Record name | 2-Nitropropane | |
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Molecular Weight |
89.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-nitropropane appears as colorless liquid with a mild fruity odor. May float on or sink in water. (USCG, 1999), Liquid, Colorless liquid with a pleasant, fruity odor; [NIOSH], COLOURLESS OILY LIQUID., Colorless liquid with a pleasant, fruity odor. | |
Record name | 2-NITROPROPANE | |
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Boiling Point |
248.5 °F at 760 mmHg (NTP, 1992), 120.2 °C, 120 °C, 249 °F | |
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Flash Point |
75 °F (NTP, 1992), 75 °F, 24 °C (75 °F)(closed cup), 39 °C (closed cup), 24 °C (open cup), 38 °C (open cup) /from table/, 24 °C c.c. | |
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Record name | 2-NITROPROPANE | |
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Solubility |
greater than or equal to 0.1 mg/mL at 66 °F (NTP, 1992), Soluble in chloroform, Miscible with most aromatic hydrocarbons, ketones, esters, ethers, and the lower carboxylic acids, In water, 1.70X10+4 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 1.7, 2% | |
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Density |
0.99 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9821 g/cu cm at 25 °C, Relative density (water = 1): 0.99, 0.99 | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1134 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-NITROPROPANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0187 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2-NITROPROPANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/697 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 2-Nitropropane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0460.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.06 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.06 (Air= 1), Relative vapor density (air = 1): 3.1, 3.06 | |
Record name | 2-NITROPROPANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8904 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-NITROPROPANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1134 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-NITROPROPANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0187 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2-NITROPROPANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/697 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
12.9 mmHg at 68 °F (NTP, 1992), 17.2 [mmHg], 1.72X10+1 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 1.7, 13 mmHg | |
Record name | 2-NITROPROPANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8904 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-Nitropropane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/418 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 2-NITROPROPANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1134 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-NITROPROPANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0187 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2-NITROPROPANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/697 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 2-Nitropropane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0460.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Mechanism of Action |
...To clarify the mechanism of carcinogenesis by 2-NP, we investigated DNA damage by 2-NP metabolites, N-isopropylhydroxylamine (IPHA) and hydroxylamine-O-sulfonic acid (HAS), using 32P-5'-end-labelled DNA fragments obtained from genes that are relevant to human cancer. In the presence of Fe(III) EDTA, both IPHA and HAS caused DNA damage at every nucleotide position without marked site preference. The damage was inhibited by free hydroxyl radical (-*OH) scavengers, catalase and deferoxamine mesilate, an iron chelating agent. These results suggest that the DNA damage was caused by -*OH generated via H(2)O(2) by both IPHA and HAS. In contrast, in the presence of Cu(II), IPHA frequently caused DNA damage at thymine. The Cu(II)-mediated DNA damage caused by IPHA was inhibited by catalase, methional and bathocuproine, a Cu(I)-specific chelator, suggesting the involvement of H(2)O(2) and Cu(I). These results suggest that the DNA damage induced by IPHA in the presence of Cu(II) was caused by a reactive oxygen species like the Cu(I)-hydroperoxo complex. On the other hand, HAS most frequently induced DNA damage at 5'-TG-3', 5'-GG-3' and 5'-GGG-3' sequences. Catalase and methional only partly inhibited the Cu(II)-mediated DNA damage caused by HAS, suggesting that the reactive oxygen species and another reactive species participate in this process. Formation of 8-oxodG by IPHA or HAS increased in the presence of metal ions. This study suggests that metal-mediated DNA damage caused by 2-NP metabolites plays an important role in the mutagenicity and the carcinogenicity of 2-NP. | |
Record name | 2-NITROPROPANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1134 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
1-Nitropropane | |
Record name | 2-NITROPROPANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1134 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
79-46-9 | |
Record name | 2-NITROPROPANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8904 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-Nitropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Nitropropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-nitropropane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5369 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propane, 2-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Nitropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-nitropropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.100 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-NITROPROPANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKV234L2QH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-NITROPROPANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1134 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-NITROPROPANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0187 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2-NITROPROPANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/697 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Propane, 2-nitro- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/TZ501BD0.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-135 °F (NTP, 1992), -91.3 °C, -91 °C, -135 °F | |
Record name | 2-NITROPROPANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8904 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-NITROPROPANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1134 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-NITROPROPANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0187 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2-NITROPROPANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/697 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 2-Nitropropane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0460.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.